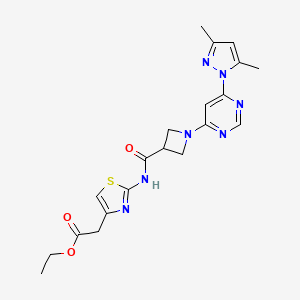

3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

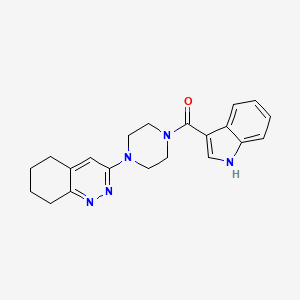

“3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2138088-88-5 . It has a molecular weight of 165.59 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H9ClFNO/c7-6(10)9-2-1-5(3-8)4-9/h5H,1-4H2 . This code provides a specific string of characters that represent the molecular structure of the compound.科学的研究の応用

Selective Sensing and Fluorophore Development

A notable application involves the development of sensitive materials for detecting specific ions or molecules. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate, synthesized through click chemistry, acts as a selective chemosensor for Al(3+) ions, utilizing internal charge transfer mechanisms for detection. This showcases the compound's utility in designing selective sensors for environmental and biological applications (Maity & Govindaraju, 2010).

Advanced Organic Synthesis

The compound also finds application in the stereoselective synthesis of key intermediates for pharmaceutical compounds. For example, it plays a role in the efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a critical intermediate in producing fluoroquinolone antibiotics targeting respiratory tract infections caused by multidrug-resistant organisms (Lall et al., 2012).

Photoredox Catalysis in Fluorination Reactions

In the context of catalysis, research highlights the utility of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds. This includes the development of new protocols for the introduction of fluoromethyl groups into organic skeletons, which is crucial for synthesizing pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Enhancing Anion Receptor Affinities

Another application involves the synthesis of neutral anion receptors with significantly augmented affinities for anions such as fluoride, chloride, or dihydrogen phosphate. This enhancement is achieved through the strategic incorporation of fluorinated pyrrolidine derivatives, demonstrating the compound's role in creating highly effective sensory materials (Anzenbacher et al., 2000).

特性

IUPAC Name |

3-(fluoromethyl)pyrrolidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClFNO/c7-6(10)9-2-1-5(3-8)4-9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBPJEYBUFXSBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)

![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2859375.png)

![Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2859382.png)

![(Z)-N-(6-ethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859384.png)